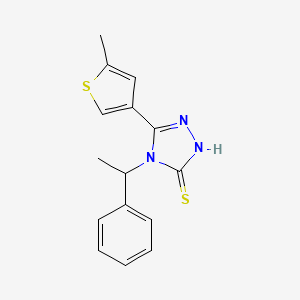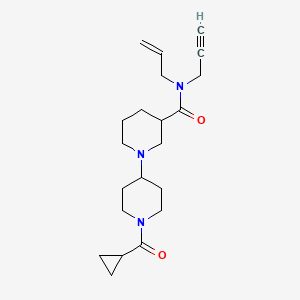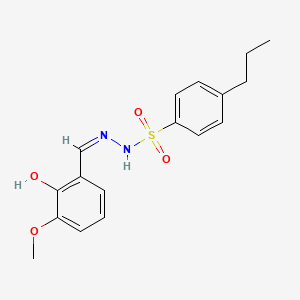![molecular formula C14H15ClN4O3 B6021102 methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of beta-alanine, which is an amino acid that plays an important role in the synthesis of carnosine, a dipeptide that is found in high concentrations in muscle tissue. This compound has been shown to have a number of interesting properties that make it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate is not fully understood, but it is believed to involve the hydrolysis of the methyl ester group to release beta-alanine. Once released, beta-alanine can then be transported into muscle tissue where it can be used to synthesize carnosine. The triazole ring in this compound is thought to increase the compound's stability and solubility, which allows for more efficient delivery of beta-alanine to muscle tissue.
Biochemical and Physiological Effects:
This compound has been shown to have a number of interesting biochemical and physiological effects. In animal studies, the compound has been shown to increase muscle carnosine levels and improve exercise performance. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate is its stability and solubility. This makes it a more practical form of beta-alanine for use in lab experiments. Additionally, the compound has fewer side effects than beta-alanine and can be administered in lower doses. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it more difficult to interpret experimental results.
Direcciones Futuras
There are a number of interesting future directions for research on Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate. One area of research could involve further investigating the compound's potential as a prodrug for beta-alanine. This could involve studying the compound's pharmacokinetics and bioavailability in humans, as well as its potential clinical applications. Another area of research could involve investigating the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Finally, there could be further investigation into the compound's antioxidant properties and its potential as a treatment for oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate involves the reaction of beta-alanine with a chlorobenzyl azide in the presence of a copper catalyst. This reaction results in the formation of the triazole ring, which is an important structural feature of the compound. The final step in the synthesis involves the addition of a methyl ester group to the beta-alanine backbone, which increases the compound's stability and solubility.
Aplicaciones Científicas De Investigación
Methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the compound's potential as a prodrug for beta-alanine. Beta-alanine has been shown to have a number of interesting properties, including the ability to increase muscle carnosine levels and improve exercise performance. However, beta-alanine has poor bioavailability and can cause uncomfortable side effects when taken in high doses. This compound has been shown to be a more stable and soluble form of beta-alanine that can be easily administered and has fewer side effects.
Propiedades
IUPAC Name |
methyl 3-[[1-[(2-chlorophenyl)methyl]triazole-4-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3/c1-22-13(20)6-7-16-14(21)12-9-19(18-17-12)8-10-4-2-3-5-11(10)15/h2-5,9H,6-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPJFITZFMURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CN(N=N1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6021033.png)
![2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)



![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6021100.png)
![3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B6021113.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6021127.png)

![2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6021140.png)
![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)